molecular formula C11H9ClN2O B372846 4-Chloro-6-methoxy-2-phenylpyrimidine CAS No. 4319-72-6

4-Chloro-6-methoxy-2-phenylpyrimidine

Cat. No.: B372846
CAS No.: 4319-72-6
M. Wt: 220.65g/mol
InChI Key: FBTGOHDLYMJRQB-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H9ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, a methoxy group at the 6th position, and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-phenylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-6-methoxy-2-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-phenylpyrimidine
  • 4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine
  • 2-Amino-4-chloro-6-methylpyrimidine

Uniqueness

4-Chloro-6-methoxy-2-phenylpyrimidine is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-chloro-6-methoxy-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-10-7-9(12)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTGOHDLYMJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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